L-Isoleucyl-L-tyrosyl-L-prolyl-L-serylglycyl-L-valyl-L-isoleucylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isoleucyl-L-tyrosyl-L-prolyl-L-serylglycyl-L-valyl-L-isoleucylglycine is a peptide compound composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This compound is of interest due to its unique sequence and potential interactions with biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-tyrosyl-L-prolyl-L-serylglycyl-L-valyl-L-isoleucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Isoleucyl-L-tyrosyl-L-prolyl-L-serylglycyl-L-valyl-L-isoleucylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Peptide bonds are generally stable to reduction, but specific side chains may be reduced under certain conditions.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly used.
Substitution: Amino acid derivatives and coupling reagents are used in SPPS to introduce substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to dityrosine formation, while substitution reactions can yield peptide analogs with modified sequences.
Wissenschaftliche Forschungsanwendungen
L-Isoleucyl-L-tyrosyl-L-prolyl-L-serylglycyl-L-valyl-L-isoleucylglycine has several scientific research applications:
Chemistry: Studied for its unique sequence and potential to form stable secondary structures.
Biology: Investigated for its interactions with enzymes and receptors, which can provide insights into protein-protein interactions.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific biological pathways.
Industry: Used in the development of peptide-based materials and as a model compound for studying peptide synthesis and modification techniques.
Wirkmechanismus
The mechanism of action of L-Isoleucyl-L-tyrosyl-L-prolyl-L-serylglycyl-L-valyl-L-isoleucylglycine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, peptides with similar sequences have been shown to inhibit enzymes or bind to receptors, altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valyl-L-prolyl-L-proline: Another tripeptide with angiotensin-converting enzyme inhibitory activity.
L-Isoleucyl-L-prolyl-L-proline: Similar in structure and function, also known for its biological activity.
Uniqueness
L-Isoleucyl-L-tyrosyl-L-prolyl-L-serylglycyl-L-valyl-L-isoleucylglycine is unique due to its specific sequence, which may confer distinct biological activities and interactions compared to other peptides. Its combination of amino acids can result in unique structural and functional properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
915950-28-6 |
---|---|
Molekularformel |
C38H60N8O11 |
Molekulargewicht |
804.9 g/mol |
IUPAC-Name |
2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C38H60N8O11/c1-7-21(5)30(39)35(54)42-25(16-23-11-13-24(48)14-12-23)38(57)46-15-9-10-27(46)34(53)43-26(19-47)33(52)40-17-28(49)44-31(20(3)4)37(56)45-32(22(6)8-2)36(55)41-18-29(50)51/h11-14,20-22,25-27,30-32,47-48H,7-10,15-19,39H2,1-6H3,(H,40,52)(H,41,55)(H,42,54)(H,43,53)(H,44,49)(H,45,56)(H,50,51)/t21-,22-,25-,26-,27-,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
WTYYMSCDLRHJSW-NQTBHBJXSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.